ethyl 4-{2-[6-(tert-butylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamido}benzoate
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Overview
Description
Ethyl 4-{2-[6-(tert-butylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamido}benzoate is a complex organic compound that belongs to the class of triazolopyridazines This compound is characterized by its unique structure, which includes a triazolo ring fused to a pyridazine ring, along with a tert-butylsulfanyl group and an ethyl ester moiety
Mechanism of Action
Target of Action
The compound, ethyl 4-{2-[6-(tert-butylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamido}benzoate, belongs to the class of triazole compounds . Triazole compounds are known to interact with a variety of enzymes and receptors in the biological system . .
Mode of Action
The mode of action of triazole compounds is primarily through their ability to bind to various enzymes and receptors in the biological system . This binding can lead to changes in the function of these targets, resulting in a variety of biological activities
Biochemical Pathways
Triazole compounds are known to affect various biochemical pathways due to their ability to interact with different enzymes and receptors . .
Result of Action
The result of a compound’s action refers to the molecular and cellular effects that occur as a result of its interaction with its targets. Triazole compounds are known to exhibit a variety of biological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular activities . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{2-[6-(tert-butylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamido}benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Triazolopyridazine Core: The triazolo ring is fused to the pyridazine ring through a cyclization reaction. This step often involves the use of hydrazine derivatives and appropriate aldehydes or ketones under reflux conditions.
Introduction of the tert-Butylsulfanyl Group: The tert-butylsulfanyl group is introduced via a nucleophilic substitution reaction, where a suitable tert-butylthiol reagent reacts with the triazolopyridazine intermediate.
Acylation Reaction: The acetamido group is introduced through an acylation reaction using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst like sulfuric acid to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{2-[6-(tert-butylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamido}benzoate can undergo various chemical reactions, including:
Oxidation: The tert-butylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the triazolopyridazine core can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can be hydrolyzed to a carboxylic acid under acidic or basic conditions. Additionally, the acetamido group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Hydrochloric acid, sodium hydroxide
Major Products Formed
Oxidation: Sulfoxide, sulfone derivatives
Reduction: Alcohol derivatives
Substitution: Carboxylic acid, substituted amides
Scientific Research Applications
Ethyl 4-{2-[6-(tert-butylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamido}benzoate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, leveraging its unique chemical structure.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Ethyl 4-{2-[6-(tert-butylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamido}benzoate can be compared with other similar compounds, such as:
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar triazolo ring structure but differ in the fused ring system and functional groups.
1,2,4-Triazino[5,6-b]indoles: These compounds have a triazino ring fused to an indole ring, offering different biological activities and chemical properties.
1,2,4-Triazolo[4,3-b][1,2,4,5]tetrazines: These compounds feature a tetrazine ring fused to the triazolo ring, providing unique energetic material properties.
The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological properties.
Properties
IUPAC Name |
ethyl 4-[[2-(6-tert-butylsulfanyl-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O4S/c1-5-29-18(27)13-6-8-14(9-7-13)21-16(26)12-24-19(28)25-15(22-24)10-11-17(23-25)30-20(2,3)4/h6-11H,5,12H2,1-4H3,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRDIQQFRXJDAGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)N3C(=N2)C=CC(=N3)SC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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